5-Nitroso-8-hydroxyquinoline
CAS No.: 3565-26-2
Cat. No.: VC0004519
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 3565-26-2 |
---|---|
Molecular Formula | C9H6N2O2 |
Molecular Weight | 174.16 g/mol |
IUPAC Name | 5-nitrosoquinolin-8-ol |
Standard InChI | InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H |
Standard InChI Key | RZWRYPGAUIOOMK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2N=C1)O)N=O |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)N=O |
Structural and Chemical Properties
Molecular Characteristics
5-Nitroso-8-hydroxyquinoline (C₉H₆N₂O₂, molecular weight 174.16 g/mol) features a planar quinoline ring system with substituents influencing its electronic and steric properties. The nitroso group introduces redox activity, while the hydroxyl group enables metal chelation . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic functional groups, such as the N=O stretch at ~1500 cm⁻¹ and the phenolic O-H stretch near 3200 cm⁻¹ .
Physicochemical Profile
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Melting Point | 245 °C | |
Boiling Point | 403.3 °C (estimated) | |
Density | 1.4 ± 0.1 g/cm³ | |
Solubility in DMSO | ≥7.35 mg/mL | |
LogP (Octanol-Water) | 1.66 |
The compound is insoluble in water and ethanol but dissolves readily in dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays . Its stability under ambient conditions is moderate, with decomposition observed upon prolonged exposure to light or heat .
Synthesis and Derivatization
Nitrosation of 8-Hydroxyquinoline
The primary synthesis route involves nitrosation of 8-hydroxyquinoline using nitrous acid (HNO₂) in acidic media. Urban ski and Kutkiewicz demonstrated that treatment of 8-hydroxyquinoline with 0.5% nitric acid and sodium nitrite at room temperature yields 5-nitroso-8-hydroxyquinoline via electrophilic aromatic substitution . The reaction proceeds through a nitroso intermediate, which is subsequently oxidized to the nitroso derivative. This method achieves a purity >95% under optimized conditions .
Alternative Pathways
Recent patents describe catalytic reduction of 5-nitro-8-hydroxyquinoline using palladium catalysts in isopropanol, though this approach is less common due to higher costs . Comparative studies indicate that nitrosation remains the most efficient method, with yields exceeding 80% .
Biological Activity and Mechanisms
Anticancer Effects
5-Nitroso-8-hydroxyquinoline exhibits potent antiproliferative activity against human cancer cell lines, including MCF-7 breast cancer cells (IC₅₀ = 3.2 μM) . Mechanistic studies reveal:
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ROS Generation: The nitroso group facilitates redox cycling, producing superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which induce oxidative stress and apoptosis .
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Histone Deacetylase (HDAC) Inhibition: By chelating zinc ions in HDAC enzymes, it disrupts chromatin remodeling and gene expression, promoting cell differentiation .
Antimicrobial Activity
In Plasmodium falciparum and Toxoplasma gondii models, 5-nitroso-8-hydroxyquinoline reduces infection rates by 70–90% at 10 μM concentrations. This activity is attributed to iron sequestration and disruption of parasitic redox homeostasis .
Comparative Cytotoxicity
A 2011 study compared 5-nitroso-8-hydroxyquinoline with clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a related antimicrobial agent . While clioquinol acts as a zinc ionophore, 5-nitroso-8-hydroxyquinoline lacks ionophoric activity, reducing neurotoxicity risks . Its IC₅₀ values in A2780 ovarian cancer cells (0.438 μM) are 5–10-fold lower than clioquinol’s, highlighting superior potency .
Applications and Recent Advances
Oncology
Preclinical trials highlight its potential as an adjuvant in pancreatic cancer therapy. A 2020 study reported synergistic effects with gemcitabine, reducing tumor volume by 60% in xenograft models .
Antimicrobial Therapy
Ongoing research explores its use in urinary tract infections, leveraging its low minimum inhibitory concentration (MIC = 2 μM) against E. coli .
Material Science
The compound’s chelating properties are exploited in metal-organic frameworks (MOFs) for catalytic applications, though this remains exploratory .
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